Methyl 1-(imidazo[1,2-a]pyridine-6-carbonyl)-2,3-dihydroindole-5-carboxylate
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Overview
Description
Methyl 1-(imidazo[1,2-a]pyridine-6-carbonyl)-2,3-dihydroindole-5-carboxylate is a complex organic compound that features a fused heterocyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo[1,2-a]pyridine moiety is known for its broad spectrum of pharmacological activities, making this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(imidazo[1,2-a]pyridine-6-carbonyl)-2,3-dihydroindole-5-carboxylate typically involves multi-step organic reactions. One efficient method includes a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This domino protocol involves several key steps such as N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of environmentally benign solvents and catalyst-free approaches are preferred to ensure operational simplicity and a clean reaction profile .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(imidazo[1,2-a]pyridine-6-carbonyl)-2,3-dihydroindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 1-(imidazo[1,2-a]pyridine-6-carbonyl)-2,3-dihydroindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 1-(imidazo[1,2-a]pyridine-6-carbonyl)-2,3-dihydroindole-5-carboxylate involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety can bind to various enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine-6-carbohydrazide: Known for its pharmacological activities, including anti-inflammatory and antiviral properties.
Pyrido[1,2-a]pyrimidine-7-carbohydrazide: Exhibits antidepressant and anticancer activities.
Uniqueness
Methyl 1-(imidazo[1,2-a]pyridine-6-carbonyl)-2,3-dihydroindole-5-carboxylate is unique due to its specific fused heterocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 1-(imidazo[1,2-a]pyridine-6-carbonyl)-2,3-dihydroindole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-24-18(23)13-2-4-15-12(10-13)6-8-21(15)17(22)14-3-5-16-19-7-9-20(16)11-14/h2-5,7,9-11H,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODVYSRNLCSBDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CN4C=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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